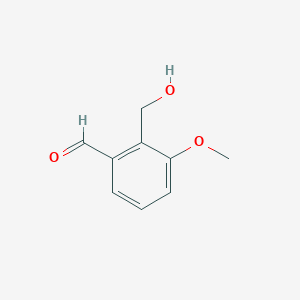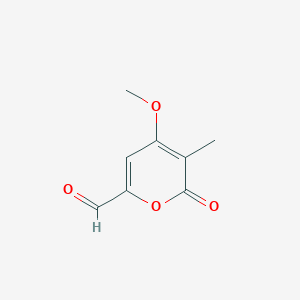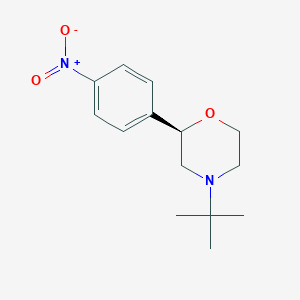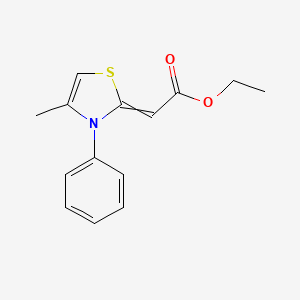
Benzaldehyde, 2-(hydroxymethyl)-3-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 2-(hydroxymethyl)-3-methoxy- is an organic compound with the molecular formula C9H10O3 It is a derivative of benzaldehyde, featuring additional hydroxymethyl and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2-(hydroxymethyl)-3-methoxy- typically involves the hydroxymethylation and methoxylation of benzaldehyde derivatives. One common method includes the reaction of benzaldehyde with formaldehyde and methanol under acidic or basic conditions to introduce the hydroxymethyl and methoxy groups, respectively .
Industrial Production Methods: Industrial production of this compound may involve continuous processes such as vapor-phase hydrolysis of benzal chloride at elevated temperatures, catalyzed by activated carbon treated with acid or impregnated with metal chloride or sulfate .
Types of Reactions:
Oxidation: Benzaldehyde, 2-(hydroxymethyl)-3-methoxy- can undergo oxidation reactions to form corresponding carboxylic acids or esters.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol. For instance, reduction with sodium borohydride can produce the corresponding benzyl alcohol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methoxy group can direct incoming substituents to ortho and para positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), palladium chloride (PdCl2)
Reduction: Sodium borohydride (NaBH4)
Substitution: Various electrophiles such as halogens, nitrating agents, and sulfonating agents
Major Products Formed:
Oxidation: Benzoic acid, methyl benzoate
Reduction: Benzyl alcohol
Substitution: Substituted benzaldehyde derivatives
Aplicaciones Científicas De Investigación
Benzaldehyde, 2-(hydroxymethyl)-3-methoxy- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Benzaldehyde, 2-(hydroxymethyl)-3-methoxy- involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid or ester through the action of oxidizing agents such as hydrogen peroxide. In reduction reactions, the aldehyde group is reduced to an alcohol by reducing agents like sodium borohydride .
Comparación Con Compuestos Similares
- 4-Hydroxybenzaldehyde
- 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)
- 4-Hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde)
Comparison: Benzaldehyde, 2-(hydroxymethyl)-3-methoxy- is unique due to the presence of both hydroxymethyl and methoxy groups, which influence its reactivity and applications.
Propiedades
Número CAS |
878282-44-1 |
|---|---|
Fórmula molecular |
C9H10O3 |
Peso molecular |
166.17 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-3-methoxybenzaldehyde |
InChI |
InChI=1S/C9H10O3/c1-12-9-4-2-3-7(5-10)8(9)6-11/h2-5,11H,6H2,1H3 |
Clave InChI |
HWQPMOIAGCFYGY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1CO)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-](/img/structure/B14185086.png)
![Prop-2-en-1-yl (2-{N''-[2-(methylamino)-2-oxoethyl]carbamimidamido}ethyl)carbamate](/img/structure/B14185089.png)
![2-Nitro-5-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B14185094.png)
![N-[4-(Trifluoromethyl)phenyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14185098.png)

![(2S)-2-{2-[(Trimethylsilyl)oxy]propan-2-yl}pyrrolidine](/img/structure/B14185121.png)
![1,1'-{[2-(Dimethylamino)ethyl]azanediyl}di(propan-2-ol)](/img/structure/B14185123.png)


![N-[(2S)-1-Hydroxybutan-2-yl]-2-methylpropanamide](/img/structure/B14185137.png)

![Benzoic acid, 2-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-](/img/structure/B14185142.png)
![3-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B14185144.png)
